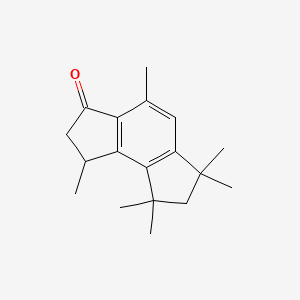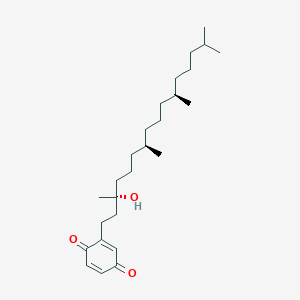
4-Phenyl-5-(trifluoromethyl)thiophene-2-carbaldehyde
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of this compound involves heterocyclization of various substrates. Specific synthetic methods include condensation reactions such as Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis .
Molecular Structure Analysis
The molecular structure of 4-Phenyl-5-(trifluoromethyl)thiophene-2-carbaldehyde consists of a thiophene ring substituted with a phenyl group and a trifluoromethyl group. The compound’s InChI code is 1S/C12H7F3OS/c13-12(14,15)9-3-1-8(2-4-9)11-6-5-10(7-16)17-11/h1-7H .
Physical And Chemical Properties Analysis
Applications De Recherche Scientifique
Soluble Semiconductors
Fluorinated thiophene derivatives, such as 4-Phenyl-5-(trifluoromethyl)thiophene-2-carbaldehyde, are widely used as soluble semiconductors . These compounds have unique electronic properties that make them suitable for use in various electronic devices.
Polymers
These compounds are also used in the creation of polymers . The presence of the thiophene ring in the polymer chain can enhance the polymer’s conductive properties, making it useful in a variety of applications.
Blue Light Emitting Materials
Fluorinated thiophene derivatives are used as blue light emitting materials . This is particularly useful in the development of organic light-emitting diodes (OLEDs), which are used in a variety of electronic devices, including televisions and smartphones .
Liquid Crystals
These compounds are used in the creation of liquid crystals . Liquid crystals have properties between those of conventional liquids and those of solid crystals, and are used in a variety of applications, including liquid crystal displays (LCDs).
Histone Deacetylase (HDAC) Inhibitors
Some fluorinated thiophene derivatives represent potent selective class II histone deacetylase (HDAC) inhibitors . HDAC inhibitors are a class of compounds that have a variety of therapeutic uses, particularly in the treatment of cancer.
Agonists of Sphingosine-1-Phosphate (S1P) Receptors
Fluorinated thiophene derivatives can act as agonists of sphingosine-1-phosphate (S1P) receptors . S1P receptors are a class of G protein-coupled receptors that are involved in a variety of cellular processes, including cell growth and survival, lymphocyte trafficking, and smooth muscle contraction.
Fungicidal Properties
Some fluorinated thiophene derivatives reveal fungicidal properties . These compounds can be used to control a variety of fungal pathogens, which can be beneficial in both agricultural and medical contexts.
Anti-inflammatory and Immunoregulatory Activity
Fluorinated thiophene derivatives can also exhibit anti-inflammatory and immunoregulatory activity . This makes them potential candidates for the development of new anti-inflammatory drugs.
Safety and Hazards
Propriétés
IUPAC Name |
4-phenyl-5-(trifluoromethyl)thiophene-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F3OS/c13-12(14,15)11-10(6-9(7-16)17-11)8-4-2-1-3-5-8/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFLVRBDCKIORRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SC(=C2)C=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20650420 | |
| Record name | 4-Phenyl-5-(trifluoromethyl)thiophene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20650420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Phenyl-5-(trifluoromethyl)thiophene-2-carbaldehyde | |
CAS RN |
874832-11-8 | |
| Record name | 4-Phenyl-5-(trifluoromethyl)thiophene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20650420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![Bicyclo[2.2.2]oct-5-ene-2-carbonitrile, 5-methyl-7-(1-methylethyl)-](/img/structure/B1615140.png)

![2-Chloroethyl 2-[[3-[[4-[[4-[[5-(2-chloroethoxycarbonyl)-2-methylphenyl]diazenyl]-3-hydroxynaphthalene-2-carbonyl]amino]-2,5-dimethylphenyl]carbamoyl]-2-hydroxynaphthalen-1-yl]diazenyl]-3-methylbenzoate](/img/no-structure.png)
![2,4-dihydro-5-methyl-4-[(4-methyl-2-nitrophenyl)azo]-3H-pyrazol-3-one](/img/structure/B1615146.png)

![Benzoic acid, 2-[bis(3,5-dibromo-4-hydroxyphenyl)methyl]-, ethyl ester](/img/structure/B1615150.png)
![Benzoic acid, 2-[2-[8-[[4-chloro-6-[[4-(6-methyl-7-sulfo-2-benzothiazolyl)phenyl]amino]-1,3,5-triazin-2-yl]amino]-1-hydroxy-3,6-disulfo-2-naphthalenyl]diazenyl]-, sodium salt (1:4)](/img/structure/B1615151.png)

